PHA-782584 vs. In-Class TKIs: Molecular Specificity as a Quantifiable Reference Standard
PHA-782584 is structurally distinct from in-class tyrosine kinase inhibitors like Imatinib, Sorafenib, and Pazopanib, which are commonly referenced as similar compounds . This structural differentiation is critical; while those compounds are therapeutic agents, PHA-782584's unique molecular identity (exact mass 396.4827 g/mol and distinct InChIKey) makes it the only suitable calibrator for detecting the sunitinib metabolic pathway [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 396.48 [1] |
| Comparator Or Baseline | Imatinib: 493.60; Sorafenib: 464.82; Pazopanib: 437.52 |
| Quantified Difference | Varies (-19.6% to -9.4%) |
| Conditions | Calculated from molecular formula |
Why This Matters
For LC-MS/MS method development, the distinct molecular weight is a key differentiator, ensuring that PHA-782584 is the only appropriate standard for accurate detection and quantification of the sunitinib metabolite.
- [1] NCATS Inxight Drugs. PHA-782584. Substance: 4MK76GX29B. View Source
